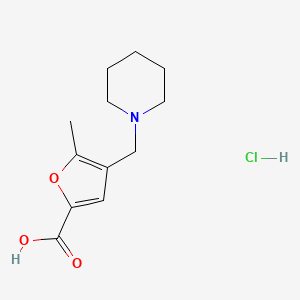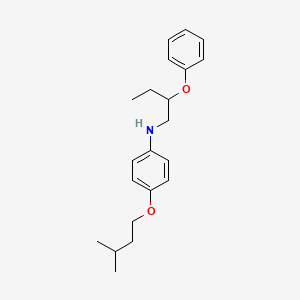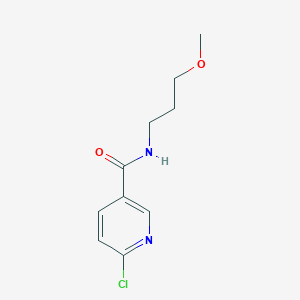![molecular formula C14H20ClNO B1389440 N-[2-(4-Chlorophenoxy)propyl]cyclopentanamine CAS No. 1040686-80-3](/img/structure/B1389440.png)
N-[2-(4-Chlorophenoxy)propyl]cyclopentanamine
Vue d'ensemble
Description
N-[2-(4-Chlorophenoxy)propyl]cyclopentanamine, also known as NCP-CPA, is a cyclic amine molecule with a 4-chlorophenoxypropyl substituent. It is a structural analog of cyclopentanamine, and is used in a variety of scientific research applications. It has a wide range of applications in the fields of biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
N-[2-(4-Chlorophenoxy)propyl]cyclopentanamine has been used in a variety of scientific research applications. It has been used to study the binding of small molecules to proteins, as well as to study the structure and function of proteins. It has also been used in the study of enzyme kinetics and drug metabolism. Additionally, it has been used in the study of signal transduction pathways, as well as in the study of the structure and function of DNA and RNA.
Mécanisme D'action
N-[2-(4-Chlorophenoxy)propyl]cyclopentanamine has been shown to interact with proteins and enzymes in a variety of ways. It has been shown to bind to proteins and enzymes, and to modulate their activity. It has also been shown to interact with DNA and RNA, and to modulate their structure and function. Additionally, it has been shown to interact with signal transduction pathways, and to modulate their activity.
Biochemical and Physiological Effects
N-[2-(4-Chlorophenoxy)propyl]cyclopentanamine has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes and proteins, as well as to modulate the structure and function of DNA and RNA. It has also been shown to modulate signal transduction pathways, and to modulate the activity of cells and tissues. Additionally, it has been shown to modulate the activity of hormones and neurotransmitters, and to modulate the activity of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-Chlorophenoxy)propyl]cyclopentanamine is an effective tool for studying biochemical and physiological processes in the laboratory. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it is relatively non-toxic and non-irritating, so it can be safely used in laboratory experiments. However, it is not as effective as other molecules for studying certain biochemical and physiological processes, such as those involving small molecules binding to proteins.
Orientations Futures
N-[2-(4-Chlorophenoxy)propyl]cyclopentanamine has potential applications in the development of new drugs and therapeutics. It could be used to study the binding of small molecules to proteins, and to modulate the activity of enzymes and proteins. Additionally, it could be used to study the structure and function of DNA and RNA, and to modulate the activity of signal transduction pathways. Furthermore, it could be used to study the activity of hormones and neurotransmitters, and to modulate the activity of the immune system. Finally, it could be used to study the structure and function of cells and tissues, and to modulate the activity of cells and tissues.
Propriétés
IUPAC Name |
N-[2-(4-chlorophenoxy)propyl]cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-11(10-16-13-4-2-3-5-13)17-14-8-6-12(15)7-9-14/h6-9,11,13,16H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELXTMKTWCJGQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1CCCC1)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethoxy-N-[2-(4-methoxyphenoxy)propyl]aniline](/img/structure/B1389357.png)
![N-[2-(2-Chlorophenoxy)propyl]-3-(3-phenylpropoxy)aniline](/img/structure/B1389358.png)
![2-Chloro-N-[2-(4-methylphenoxy)butyl]aniline](/img/structure/B1389361.png)
![N-[2-(2-Ethoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389362.png)

![2,5-Dichloro-N-[2-(2,5-dimethylphenoxy)-propyl]aniline](/img/structure/B1389366.png)

![N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389369.png)
![N-[4-(Tert-butyl)benzyl]-4-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389370.png)
![N-{2-[4-(Tert-butyl)phenoxy]propyl}-4-chloroaniline](/img/structure/B1389372.png)
![N-[2-(2-Ethoxyethoxy)benzyl]-3-(heptyloxy)aniline](/img/structure/B1389375.png)
![N-[4-(Heptyloxy)benzyl]-2-methoxyaniline](/img/structure/B1389377.png)

